4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol
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Overview
Description
4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] typically involves the reaction of phenolic compounds with isopropylidene derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The process involves the careful control of reaction parameters to ensure consistent quality and minimize by-products. Industrial production also incorporates safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted phenolic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It influences oxidative stress pathways, inflammatory responses, and cell signaling mechanisms, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Known for its use in plastics and resins, but with different reactivity and applications.
Tetrabromobisphenol A: Used as a flame retardant with distinct chemical properties.
Bisphenol S: An alternative to Bisphenol A with different environmental and health impacts.
Uniqueness
4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] stands out due to its unique structure, which imparts specific reactivity and stability. Its multiple phenolic groups make it versatile for various chemical transformations and applications.
Properties
CAS No. |
55582-33-7 |
---|---|
Molecular Formula |
C75H104O6 |
Molecular Weight |
1101.6 g/mol |
IUPAC Name |
4-[[5-[2-[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-4-hydroxyphenyl]propan-2-yl]-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2-hydroxyphenyl]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C75H104O6/c1-67(2,3)53-31-43(32-54(63(53)78)68(4,5)6)27-47-39-51(40-48(61(47)76)28-44-33-55(69(7,8)9)64(79)56(34-44)70(10,11)12)75(25,26)52-41-49(29-45-35-57(71(13,14)15)65(80)58(36-45)72(16,17)18)62(77)50(42-52)30-46-37-59(73(19,20)21)66(81)60(38-46)74(22,23)24/h31-42,76-81H,27-30H2,1-26H3 |
InChI Key |
MIVMLNZOXCJJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=CC(=C2O)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C(C)(C)C4=CC(=C(C(=C4)CC5=CC(=C(C(=C5)C(C)(C)C)O)C(C)(C)C)O)CC6=CC(=C(C(=C6)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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